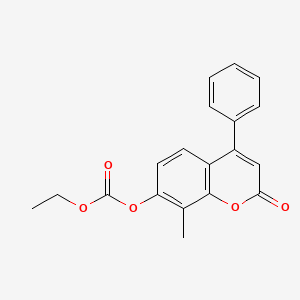![molecular formula C17H21N3O5 B5665111 6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)
6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide" is a chemical compound studied for its synthesis and various properties. The specific compound mentioned isn't directly referenced in the literature, but similar compounds have been studied for their synthesis, molecular structure, and potential applications.
Synthesis Analysis
- The synthesis of related compounds typically involves multi-step chemical processes. For example, 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a compound with a similar structure, is synthesized through the alkylation of its precursor with specific reagents (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).
Molecular Structure Analysis
- X-ray crystallography and NMR spectroscopy are commonly used to determine the molecular structure of such compounds. The spatial structure of related compounds, like oxadiazole derivatives, has been determined using these methods (Jiang, Liu, Lv, & Zhao, 2012).
Chemical Reactions and Properties
- These compounds may undergo various chemical reactions, depending on their functional groups and conditions. For instance, similar oxadiazole derivatives have been synthesized from different precursors, indicating a variety of chemical reactions they can participate in (Narayana, Vijaya Raj, Ashalatha, & Kumari, 2005).
Physical Properties Analysis
- The physical properties of such compounds can vary significantly. The absorption and emission spectra of related compounds, for example, are influenced by their structural variations (Jiang, Liu, Lv, & Zhao, 2012).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are influenced by the molecular structure and substituents. For instance, compounds with oxadiazole rings show varying reactivity based on substituents on the aryl ring (Berk, Aktay, Yeşilada, & Ertan, 2001).
properties
IUPAC Name |
6-methoxy-N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-22-10-15-19-16(25-20-15)5-6-18-17(21)12-7-11-8-13(23-2)3-4-14(11)24-9-12/h3-4,8,12H,5-7,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBCPGXTGZZIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CCNC(=O)C2CC3=C(C=CC(=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5665035.png)
![[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5665039.png)


![N-[(mesitylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B5665062.png)
![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone](/img/structure/B5665074.png)
![N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide](/img/structure/B5665079.png)
![4,6-dimethyl-2-[(4-methylphenyl)amino]nicotinamide](/img/structure/B5665085.png)
![7-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5665093.png)
![1-methyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5665097.png)
![1-{[(2-methoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5665116.png)
![N-[2-(benzyloxy)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5665126.png)
